molecular formula C20H11N3O7 B11694433 (4Z)-2-(3-nitrophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(3-nitrophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B11694433
M. Wt: 405.3 g/mol
InChI Key: XXTWNUVYWFIQLC-BOPFTXTBSA-N
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Description

(4Z)-2-(3-NITROPHENYL)-4-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-NITROPHENYL)-4-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl and furan intermediates, followed by their condensation to form the final oxazole compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-NITROPHENYL)-4-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions produce amino derivatives. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

(4Z)-2-(3-NITROPHENYL)-4-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-NITROPHENYL)-4-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl and furan groups play a crucial role in its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triazolo ring compounds: Compounds with a triazole ring structure.

Uniqueness

(4Z)-2-(3-NITROPHENYL)-4-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of nitrophenyl, furan, and oxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H11N3O7

Molecular Weight

405.3 g/mol

IUPAC Name

(4Z)-2-(3-nitrophenyl)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C20H11N3O7/c24-20-17(21-19(30-20)13-4-2-6-15(10-13)23(27)28)11-16-7-8-18(29-16)12-3-1-5-14(9-12)22(25)26/h1-11H/b17-11-

InChI Key

XXTWNUVYWFIQLC-BOPFTXTBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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